molecular formula C10H9NO2 B1584734 3-(4-Methoxyphenyl)-3-oxopropanenitrile CAS No. 3672-47-7

3-(4-Methoxyphenyl)-3-oxopropanenitrile

Cat. No. B1584734
CAS RN: 3672-47-7
M. Wt: 175.18 g/mol
InChI Key: IKEPUFCALLUUBC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-oxopropanenitrile (MOPN) is an organic compound with a wide range of applications in scientific research. It is a versatile compound with a range of potential uses, including as a reagent for chemical synthesis, an inhibitor for enzymatic reactions, and a substrate for biochemical studies.

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Mn(OAc)3-promoted Sulfur-Directed Addition : This compound reacts with various alkenes in the presence of Mn(OAc)3, leading to the formation of dihydrofuran derivatives. This process shows regioselective outcomes, indicating potential applications in specialized organic syntheses (Deliomeroglu et al., 2012).

  • Synthesis of Pyrazolo[1, 5-a]pyrimidine Analogs : A facile and efficient synthesis method for pyrazolo[1,5-a]pyrimidine derivatives using 3-(4-Methoxyphenyl)-3-oxopropanenitrile has been developed, showing promise in creating novel compounds with potential anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

  • Oxidative Cyclization Studies : The compound has been used in oxidative cyclization reactions mediated by manganese(III) acetate, leading to the synthesis of various 4,5-dihydrofuran-3-carbonitriles. This highlights its role in producing heterocyclic compounds, which are significant in pharmaceutical and material sciences (Yılmaz et al., 2008).

Material Science and Corrosion Studies

  • Corrosion Inhibition : Research shows that derivatives of this compound act as effective corrosion inhibitors for zinc in HCl solution. This application is crucial in material science, especially in protecting metals from corrosion (Fouda & Abdallah, 2010).

Environmental and Analytical Applications

  • Selective Spectrophotometric Determination of Nickel : this compound has been used in the development of a spectrophotometric method for the determination of trace amounts of nickel in various samples. This showcases its utility in environmental analysis and monitoring (Izquierdo & Carrasco, 1984).

properties

IUPAC Name

3-(4-methoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEPUFCALLUUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283505
Record name 3-(4-methoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3672-47-7
Record name 3672-47-7
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Record name 3-(4-methoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzoylacetonitrile
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Synthesis routes and methods I

Procedure details

A 25.0 g. portion of α-bromo-p-methoxyacetophenone is suspended in 125 ml. of ethanol. A solution of 16.0 g. of sodium cyanide in 75 ml. of water is added, using an ice-water bath to keep the temperature at 25°-30° C. The mixture is stirred for 45 minutes at room temperature. A total of 1.2 liters of water is added in 200 ml. increments with filtration through celite until no more precipitate forms. The filtrate is acidified to pH 5 with acetic acid. The solid is collected, washed with water, dried and recrystallized from benzene giving p-methoxybenzoylacetonitrile.
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-methoxybenzoate (7.2 kg) in dimethyl sulfoxide (21.6 L) were added sodium methoide (3.046 kg) and acetonitrile (2.135 kg) and the mixture was stirred at 110° C. for 2 hours. Then, water (10.83 L) was added dropwise thereto at 15° C. or lower and further acetonitrile (14.4L) was added to the mixture. Then, 6 N HCl was added thereto to adjust to pH 7.9 and the mixture was extracted with ethyl acetate (72L). The aqueous layer was further extracted with ethyl acetate (36.32 L). The organic layers were combined and concentrated until the content became 17.39 kg. Methanol (17.84 L) was added thereto and water (17.84 L) was added dropwise. Then, the mixture was stirred at 5° C. for 1 hours and crystals deposited were filtered off and washed with methanol-water (1:1) to obtain the titled compound '6.40 kg, 82.7 g). 1H-NMR (CDCl3) δ:3.90 (3H, s), 4.03 (2H, s), 6.98 (2H, d, J=11.25 Hz), 7.50 (2H, d, J=11.25 Hz).
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7.2 kg
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2.135 kg
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21.6 L
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14.4 L
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10.83 L
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Synthesis routes and methods III

Procedure details

To a solution of acetonitrile (15 g) in DMSO (25 mL) was added methyl p-anisate (25 g) and the mixture was stirred with heating at 60° C. for 1 hour. The reaction mixture was allowed to cool and cold water (100 mL) was added dropwise. The mixture was acidified with hydrochloric acid and the precipitated crystals were collected by filtration. The obtained crystals were extracted with ethyl acetate and the solvent was evaporated under reduced pressure. The residue was recrystallized from ethyl acetate to give 4-methoxybenzoylacetonitrile (21 g) as colorless crystals. To a solution of the obtained crystals in toluene was added hydrazine monohydrate (13 g) and the mixture was heated under reflux for 3 hours. The mixture was cooled and the precipitated crystals were collected by filtration to give 5-amino-3-(4-methoxyphenyl)pyrazole (22 g). Subsequently, the title compound was prepared from methyl butyrate, 2-chlorobenzaldehyde and 5-amino-3-(4-methoxyphenyl)pyrazole in the same manner as in Example 94.
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15 g
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25 g
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25 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

166.2 grams (1 mole) of 4-methoxybenzoic acid methyl ester and 60 grams (2 moles) of sodium hydride (80 weight % suspension in white oil) were heated to 65° C. in 750 ml of dry toluene. Within 2 hours there were dropped in 82.1 grams (2 moles) of acetonitrile at 85° C. and then stirring was continued for a further 20 hours at 90° C. The precipitate was filtered off with suction, 200 ml of glacial acetic acid slowly stirred in with cooling and subsequently the mixture was added to 1 liter of ice water. The precipitated crystal mass was filtered off with suction, post washed with water and recrystallized from acetone. There were thus obtained 149 grams (85% of theory) or 4-methoxybenzoylacetonitrile having a melting point of 127°-129° C.
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166.2 g
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60 g
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750 mL
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82.1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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